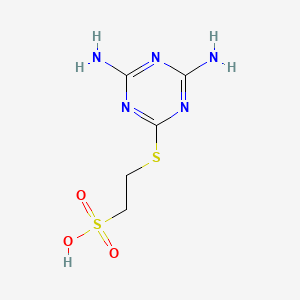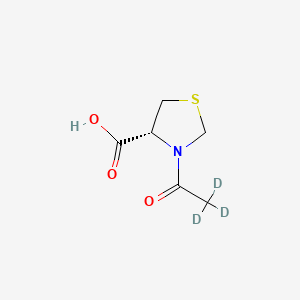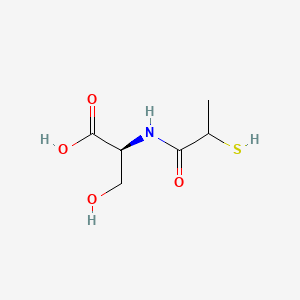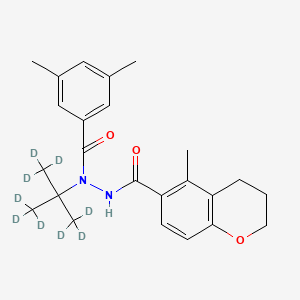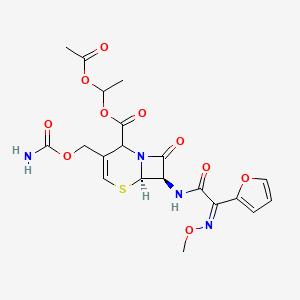
delta2-Cefuroxime axetil
Descripción general
Descripción
Cefuroxime axetil is a second-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth . It contains a β-lactam ring structure, similar to penicillin antibiotics .
Synthesis Analysis
Cefuroxime axetil is a semisynthetic, broad-spectrum cephalosporin antibiotic for oral administration . A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .Molecular Structure Analysis
Delta2-Cefuroxime axetil contains a total of 57 atoms; 22 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 10 Oxygen atoms, and 1 Sulfur atom . It also contains 59 bonds; 37 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 7 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been executed and validated to quantify cefuroxime axetil in the presence of its degradation products .Physical And Chemical Properties Analysis
The molecular weight of delta2-Cefuroxime axetil is 510.47 . It is soluble up to 10 mM in DMSO .Aplicaciones Científicas De Investigación
Stability Indicating Assay and Accelerated Stability Test Conditions
Cefuroxime axetil's stability, including its structural and stereo isomers, has been analyzed using a sensitive and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method allows for the determination of cefuroxime axetil in the presence of its degradation products in solid dosage forms, proving essential for ensuring the quality and efficacy of the drug under various storage conditions (Ivanović Ivana et al., 2006).
Stability of Amorphous Form in Solid State
Research on the amorphous form of cefuroxime axetil has shown its stability under stress stability test conditions, employing HPLC methods for evaluation. The study suggests the degradation of cefuroxime axetil diastereoisomers is a reversible first-order reaction, highlighting the importance of understanding the physical properties of the drug for its effective formulation (A. Jelińska et al., 2006).
Determination in Tablets and Biological Fluids
A simple and precise liquid chromatographic method has been developed for the determination of cefuroxime axetil in pharmaceutical tablets and human biological fluids. This methodological development facilitates the monitoring of drug levels in patients, ensuring therapeutic efficacy and safety (N. O. Can et al., 2006).
Interaction with Bovine Serum Albumin
Studies on the interaction between cefuroxime axetil and bovine serum albumin (BSA) have been conducted using fluorescence spectroscopy, providing insight into the binding reaction and its impact on the drug's pharmacological effects. The findings contribute to understanding the drug's behavior in biological systems, which is crucial for optimizing its therapeutic use (Gang-ke Wu et al., 2008).
Preparation of Amorphous Cefuroxime Axetil Nanoparticles
Amorphous nanoparticles of cefuroxime axetil have been produced using a controlled nanoprecipitation method without surfactants, aiming to enhance the drug's solubility and bioavailability. This advancement in drug formulation technology demonstrates the potential for improving the therapeutic effectiveness of poorly water-soluble drugs (Jiyao Zhang et al., 2006).
Safety And Hazards
Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .
Direcciones Futuras
Cefuroxime axetil is a significantly used drug in formulation. Therefore, studies are being conducted to improve its oral bioavailability. One such study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .
Propiedades
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGUOHUYICCIZ-WDVFJNCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta2-Cefuroxime axetil | |
CAS RN |
123458-61-7 | |
| Record name | delta3-Cefuroxime axetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.3-CEFUROXIME AXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





